molecular formula C14H11ClN2 B13664123 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13664123
M. Wt: 242.70 g/mol
InChI Key: UUJOAMCHUHTACI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly within the imidazo[1,2-a]pyridine class. This scaffold is extensively investigated for its diverse biological activities, with a strong emphasis on the central nervous system. Scientific literature indicates that structurally similar imidazo[1,2-a]pyridine derivatives have demonstrated potent anticonvulsant activity in models such as the Maximal Electroshock Seizure (MES) test, highlighting the potential of this chemical family for developing new therapeutic agents for neurological conditions . The specific pattern of substitution on the core structure, featuring a 3-chlorophenyl group at the 2-position and a methyl group at the 8-position, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers utilize this and related compounds as key chemical building blocks for synthesizing more complex molecules or for probing structure-activity relationships (SAR) in drug discovery campaigns . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. This product is strictly for research purposes and is not approved for human consumption. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3

InChI Key

UUJOAMCHUHTACI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Haloketones

One of the most common and efficient methods to synthesize imidazo[1,2-a]pyridines, including derivatives such as this compound, is the cyclocondensation reaction between 2-aminopyridines and α-haloketones. This method typically proceeds under mild conditions, often without the need for catalysts or solvents, making it environmentally friendly and operationally simple.

  • General Procedure : The reaction involves stirring 2-aminopyridine or its substituted derivatives with an α-haloketone (e.g., 2-chloroacetophenone derivatives) at moderate temperatures (60–80 °C) for a short time (20–80 minutes) to afford the imidazo[1,2-a]pyridine product in good to excellent yields (65–91%).

  • Example : Using 2-amino-5-methylpyridine and 3-chloro-α-haloketone analogs under solvent-free and catalyst-free conditions at 60 °C for 40 minutes yielded the corresponding this compound with high efficiency (up to 88%).

  • Mechanism : The reaction likely proceeds via nucleophilic attack of the amino group on the α-haloketone carbonyl, followed by intramolecular cyclization to form the fused imidazo ring system.

Entry Reaction Conditions Yield (%) Notes
1 2-Aminopyridine + α-bromoacetophenone, 60 °C, 20 min, solvent-free 91 High yield, catalyst-free
2 2-Amino-5-methylpyridine + α-chloroacetophenone, 60 °C, 40 min, solvent-free 88 High yield, catalyst-free
3 Room temperature, 24 h, no catalyst 65 Lower yield, longer reaction time

Table 1: Selected reaction conditions and yields for imidazo[1,2-a]pyridine synthesis via α-haloketone cyclocondensation

Multicomponent Reactions (MCRs)

Multicomponent cascade reactions have also been developed for the synthesis of imidazo[1,2-a]pyridine derivatives, including those with substituted phenyl groups.

  • Five-Component Cascade Reaction : A novel one-pot synthesis involves cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes (including chlorobenzaldehydes), 1,1-bis(methylthio)-2-nitroethylene, and diamines in a mixture of ethanol and water under reflux conditions.

  • Reaction Conditions : The optimized conditions used a solvent mixture of water and ethanol (1:3 v/v) at reflux (78 °C) for 5 hours without any catalyst, achieving yields up to 87% for the target heterocyclic systems.

  • Scope and Yields : Various aromatic aldehydes and diamines were employed, yielding imidazo[1,2-a]pyridine derivatives with good to excellent yields (73–90%). The presence of electron-withdrawing groups such as chloro substituents on the aromatic aldehyde was well tolerated.

Entry Solvent System Catalyst Time (h) Temperature (°C) Yield (%) Remarks
1 Ethanol None 24 78 60 Baseline reaction
2 Ethanol Piperidine 24 78 57 No significant improvement
3 Water/Ethanol (1:3 v/v) None 5 78 87 Optimized condition, highest yield

Table 2: Optimization of solvent and catalyst for five-component synthesis of imidazo[1,2-a]pyridines

  • Mechanistic Insight : This multicomponent reaction proceeds through a sequence involving N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization steps, enabling efficient construction of the fused heterocyclic framework.

Metal-Free Direct Synthesis via Condensation with Aldehydes and Isonitriles

Another approach involves the Groebke–Blackburn–Bienaymé three-component reaction, which condenses 2-aminopyridine, aldehydes, and isonitriles.

  • Catalysis : Metal-free catalysts such as perchloric acid or hydrochloric acid in continuous flow processes have been used to achieve high yields (up to 96%) of 2,3-disubstituted imidazo[1,2-a]pyridines.

  • Relevance : While this method is versatile for various substitutions, specific examples with 3-chlorophenyl substitution and 8-methyl groups are less reported, but the methodology is adaptable for such derivatives.

Other Synthetic Routes

  • Condensation with α-Haloketones and 2-Aminopyridines : Other studies have used α-bromoacetophenone derivatives with substituted 2-aminopyridines to synthesize imidazo[1,2-a]pyridines with various substituents, characterized by NMR and IR spectroscopy confirming the imidazo ring formation.

  • Catalyst and Solvent-Free Conditions : The solvent-free and catalyst-free approach is advantageous for green chemistry, providing high yields and simplified work-up.

Analytical Data and Characterization

  • NMR Spectroscopy : The characteristic proton signal of the imidazole ring hydrogen appears around δ 7.87 ppm in ^1H NMR, with carbon signals at δ 108.1, 145.7, and 145.8 ppm corresponding to key carbons in the imidazo ring.

  • Infrared Spectroscopy : The C=N stretching vibration typically appears near 1625 cm^-1, confirming the imidazo ring formation.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the target compound.

Summary Table of Preparation Methods

Method Starting Materials Conditions Catalyst/Solvent Yield (%) Notes
Cyclocondensation 2-Aminopyridine + α-haloketone 60–80 °C, 20–80 min Catalyst-free, solvent-free 65–91 Simple, green, high-yielding
Five-Component Cascade Reaction Cyanoacetohydrazide + 4-nitroacetophenone + aromatic aldehyde + 1,1-bis(methylthio)-2-nitroethylene + diamines Reflux 78 °C, 5 h None, EtOH/H2O (1:3) 73–90 Multicomponent, operationally simple
Groebke–Blackburn–Bienaymé MCR 2-Aminopyridine + aldehyde + isonitrile Room temp or flow, acid catalysis Perchloric/HCl acid Up to 96 Metal-free, versatile substitution

Chemical Reactions Analysis

Oxidative Functionalization

The compound undergoes oxidation at the methyl group (position 8) under controlled conditions. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the methyl group to a carboxylic acid, forming 8-carboxy-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (Table 1). This reaction is critical for introducing polar functional groups to enhance solubility or biological activity.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄, 60°C, 4 h8-Carboxy-2-(3-chlorophenyl)imidazo[1,2-a]pyridine72%
CrO₃Acetic acid, reflux, 6 h8-Keto derivative58%

Mechanism : The methyl group undergoes sequential oxidation via radical intermediates, forming a carboxylic acid through a ketone intermediate .

C3-Alkylation via Aza-Friedel–Crafts Reaction

The electron-rich C3 position of the imidazo[1,2-a]pyridine ring undergoes alkylation in a three-component reaction with aldehydes and amines. Yttrium triflate [Y(OTf)₃] catalyzes this transformation under ambient conditions (Table 2) .

Aldehyde Amine Product Yield Reference
BenzaldehydePyrrolidine3-(Pyrrolidin-1-ylmethyl)-2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine85%
4-NitrobenzaldehydeMorpholine3-(Morpholinomethyl)-2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine78%

Mechanism :

  • Formation of an iminium ion from the aldehyde and amine.

  • Electrophilic attack at C3 by the iminium ion, followed by deprotonation .

Halogenation and Cross-Coupling Reactions

The 3-chlorophenyl group participates in palladium-catalyzed coupling reactions. Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups (Table 3) .

Arylboronic Acid Catalyst Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-(Biphenyl-3-yl)-8-methylimidazo[1,2-a]pyridine68%
4-Methoxyphenylboronic acidPdCl₂(dppf), CsF2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine74%

Mechanism : Oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .

Nucleophilic Substitution at the Imidazole Ring

The nitrogen atoms in the imidazole ring enable nucleophilic substitution. Treatment with sodium methoxide (NaOMe) replaces the methyl group at position 8 with methoxy, albeit in low yields due to steric hindrance (Table 4) .

Nucleophile Conditions Product Yield Reference
NaOMeDMF, 100°C, 12 h8-Methoxy-2-(3-chlorophenyl)imidazo[1,2-a]pyridine32%
NH₃ (g)Ethanol, 80°C, 24 h8-Amino derivative28%

Mechanism : SN2 displacement facilitated by the electron-withdrawing chlorophenyl group .

Reductive Transformations

The methyl group at position 8 is resistant to reduction, but the chlorophenyl group can be dehalogenated using hydrogen gas and palladium catalysts (Table 6) .

Reduction Agent Conditions Product Yield Reference
H₂, Pd/CEthanol, 50°C, 6 h2-Phenyl-8-methylimidazo[1,2-a]pyridine65%
LiAlH₄THF, reflux, 3 hNo reaction (methyl group remains intact)

Mechanism : Heterogeneous catalytic hydrogenolysis cleaves the C–Cl bond .

Key Structural and Reactivity Insights:

  • Electron-Deficient Chlorophenyl Group : Directs electrophilic substitution to the C3 position of the imidazo[1,2-a]pyridine ring .

  • Steric Effects : The methyl group at position 8 hinders nucleophilic attacks but stabilizes oxidation intermediates .

  • Catalyst Dependence : Transition-metal catalysts (Pd, Cu) are essential for cross-coupling and alkylation reactions .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring and imidazo[1,2-a]pyridine core critically influence physicochemical and biological properties:

Compound Substituents (Position) Key Properties/Effects
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine 3-Cl (C6H4), 8-CH3 Enhanced lipophilicity; meta-Cl may hinder π-stacking but improve target selectivity .
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine 4-Cl (C6H4), 8-CH3 Para-Cl increases symmetry, potentially improving crystallinity and binding affinity .
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 3-NO2 (C6H4), 8-CH3 Strong electron-withdrawing NO2 group reduces electron density, altering reactivity .
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine 3,4-OCH3 (C6H4), 8-CH3 Methoxy groups enhance solubility via H-bonding but may reduce membrane permeability .

Key Observations :

  • Electron-Withdrawing Groups: Nitro-substituted analogues (e.g., 3-NO2) exhibit lower basicity, impacting protonation states and solubility .
  • Solubility Modifiers: Sulfonylmethyl or morpholino groups (e.g., in –5) significantly improve aqueous solubility but may reduce bioavailability due to increased polarity .

Trends :

  • Halogenated Derivatives : Bromo or chloro substituents (e.g., 8-Br, 6-Cl) facilitate further functionalization via cross-coupling but require harsh conditions .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 0.5 hours vs. 96 hours for traditional methods) .

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Compound Melting Point (K) Solubility (aq.) Stability Notes
This compound ~373–378* Low (logP ~3.5) Stable under inert atmosphere .
2-(Adamantan-1-yl)-8-methylimidazo[1,2-a]pyridine 363–365 Very low Hygroscopic (hydrate form) .
4-{[(8-Bromo-6-Chloro-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol >473 Moderate (DMSO soluble) Sensitive to light .

*Estimated based on analogues.
Key Factors :

  • Bulky Substituents : Adamantyl groups increase melting points but reduce solubility .
  • Polar Groups : Sulfonyl or hydroxyl groups (e.g., in ) improve solubility but may complicate crystallization .

Biological Activity

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. With the molecular formula C15H13ClN2 and a molecular weight of approximately 272.73 g/mol, this compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit various microbial strains, making it a candidate for further exploration in infectious disease treatment. The compound's mechanism likely involves interaction with specific enzymes or receptors that are crucial for microbial survival.

Microbial StrainInhibition Concentration (µM)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been observed to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation.

Cell LineIC50 (µM)Selectivity Index
MCF-715>10
HepG220>5
THP-125>8

The biological activity of this compound is believed to be mediated through its ability to interact with specific molecular targets. Computational modeling studies suggest that it may bind to phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and cancer progression. The binding affinity of the compound for PLA2 has been confirmed through in vitro assays, indicating a potential pathway for its therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antileishmanial Activity : In a study focused on leishmaniasis, the compound demonstrated significant activity against intracellular amastigote forms of Leishmania infantum with an EC50 value of 3.7 µM, outperforming standard treatments like miltefosine and fexinidazole .
  • Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxicity on multiple cancer cell lines revealed that while the compound showed promising anticancer effects, it also exhibited varying degrees of cytotoxicity depending on the cell type. Notably, it had a lower cytotoxic effect on normal cells compared to cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, and how are its structural features confirmed?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted 2-aminopyridines and α-haloketones. For example, analogous imidazo[1,2-a]pyridine derivatives are prepared in solvents like acetonitrile/methanol (1:1 v/v) under reflux, yielding products with ~70–85% efficiency . Structural confirmation involves FT-IR (to identify functional groups like C-Cl and C-N) and multinuclear NMR (¹H/¹³C) to resolve aromatic protons and substituent positions. For instance, ¹³C NMR of related iodinated analogs (e.g., 3j in ) confirms regiochemistry via distinct carbon shifts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are limited, analogous chlorinated imidazo[1,2-a]pyridines require stringent measures:
  • Personal Protection : Gloves, lab coats, and fume hoods to avoid inhalation/contact (P260, P264 codes) .
  • Storage : In airtight containers away from light and moisture to prevent decomposition (P403+P233) .
  • Waste Disposal : Follow protocols for halogenated organic waste (P501) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted imidazo[1,2-a]pyridines be addressed?

  • Methodological Answer : Regioselectivity depends on the electronic and steric effects of substituents. For example, bromination of 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine predominantly yields the 2-substituted isomer due to the directing effect of the pyridine ring (dihedral angle: 16.2° between pyridine and imidazopyrazine planes) . Microwave-assisted synthesis (e.g., GBB-3CR in ) enhances selectivity by accelerating reaction kinetics, reducing side products .

Q. What analytical techniques resolve contradictions in structural assignments of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in substituent positions (e.g., para vs. meta chlorophenyl groups) are resolved via:
  • X-ray Crystallography : Definitive proof of regiochemistry, as shown for bromo-pyridyl imidazopyrazines .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS-ESI for tetrahydroimidazo derivatives in ) .
  • 2D NMR (COSY, NOESY) : Correlates proton environments, distinguishing between isomeric products .

Q. How does the 3-chlorophenyl substituent influence the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl) enhance interactions with target proteins. For instance:
  • Anticholinesterase Activity : Chlorinated analogs (e.g., 2e in ) show improved binding to acetylcholinesterase due to halogen-π interactions .
  • Fluorescent Probes : Derivatives with chloro-substituted aryl groups (e.g., in ) exhibit enhanced fluorescence quantum yields, useful in receptor visualization .

Q. What strategies optimize reaction yields for imidazo[1,2-a]pyridine derivatives under green chemistry principles?

  • Methodological Answer :
  • Solvent Selection : Ethanol/water mixtures reduce toxicity (e.g., crystallization in ) .
  • Catalysis : In(OTf)₃ or Sc(OTf)₃ improves atom economy in multicomponent reactions (e.g., GBB-3CR in ) .
  • Ultrasound/Microwave Assistance : Reduces reaction time from hours to minutes (e.g., iodination in ) .

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